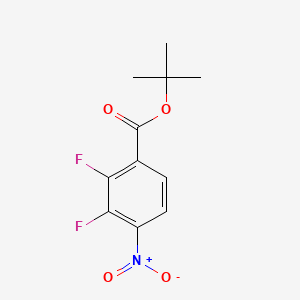![molecular formula C13H18BrNZn B14891072 3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)
3-[(1-Homopiperidino)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Homopiperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the homopiperidino group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Homopiperidino)methyl]phenylzinc bromide typically involves the reaction of 3-bromobenzyl chloride with homopiperidine to form the corresponding 3-[(1-homopiperidino)methyl]phenyl bromide. This intermediate is then treated with zinc dust in the presence of a suitable solvent, such as THF, to yield the desired organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity. The compound is typically produced in large quantities and stored in THF to maintain its stability and reactivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1-Homopiperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The compound can participate in nucleophilic substitution reactions, replacing the bromide group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-[(1-Homopiperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 3-[(1-Homopiperidino)methyl]phenylzinc bromide involves its role as a nucleophilic reagent in cross-coupling reactions. The homopiperidino group enhances the nucleophilicity of the phenylzinc moiety, facilitating the formation of carbon-carbon bonds. The compound interacts with electrophilic partners, such as aryl halides, under the influence of a palladium or nickel catalyst, leading to the formation of the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc bromide: Lacks the homopiperidino group, making it less reactive.
3-[(1-Piperidino)methyl]phenylzinc bromide: Similar structure but with a piperidino group instead of a homopiperidino group.
3-[(1-Morpholino)methyl]phenylzinc bromide: Contains a morpholino group, offering different reactivity and stability.
Uniqueness
3-[(1-Homopiperidino)methyl]phenylzinc bromide is unique due to the presence of the homopiperidino group, which enhances its reactivity and stability compared to other similar compounds. This makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Propriétés
Formule moléculaire |
C13H18BrNZn |
|---|---|
Poids moléculaire |
333.6 g/mol |
Nom IUPAC |
bromozinc(1+);1-(phenylmethyl)azepane |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-2-7-11-14(10-6-1)12-13-8-4-3-5-9-13;;/h3-4,8-9H,1-2,6-7,10-12H2;1H;/q-1;;+2/p-1 |
Clé InChI |
DGUBSGNUVQSUDS-UHFFFAOYSA-M |
SMILES canonique |
C1CCCN(CC1)CC2=CC=C[C-]=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


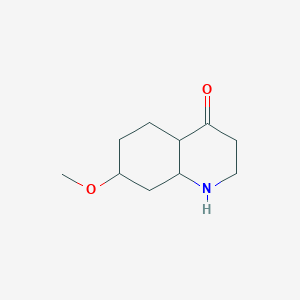
![3-Vinyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14891015.png)
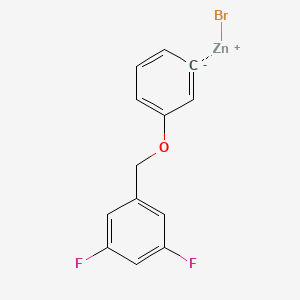
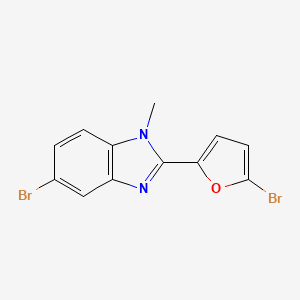
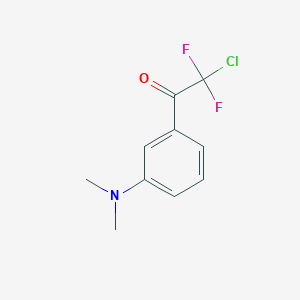
![5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
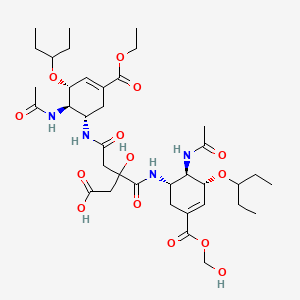
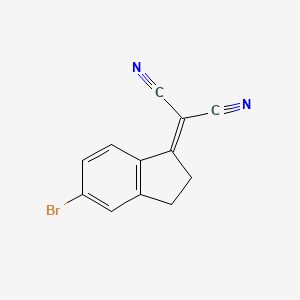
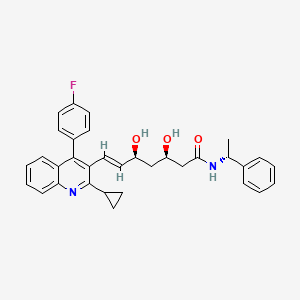
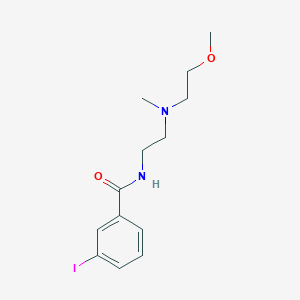
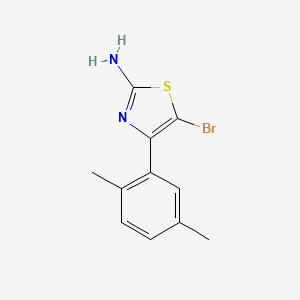
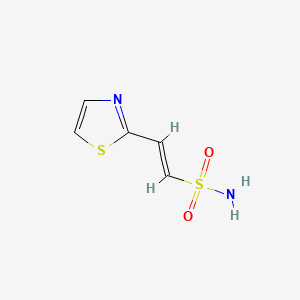
![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14891063.png)
